molecular formula C11H19F3O B15323055 2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol

2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol

Cat. No.: B15323055
M. Wt: 224.26 g/mol
InChI Key: POOXWZFVHXDYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C11H19F3O. It is a clear, colorless liquid with a molecular weight of 224.27 g/mol. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol typically involves the reaction of trifluoroacetaldehyde with 4-isopropylcyclohexylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-ol is unique due to its combination of the trifluoromethyl group and the bulky isopropylcyclohexyl group. This combination imparts distinct steric and electronic properties, making it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H19F3O

Molecular Weight

224.26 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-propan-2-ylcyclohexyl)ethanol

InChI

InChI=1S/C11H19F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h7-10,15H,3-6H2,1-2H3

InChI Key

POOXWZFVHXDYFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(C(F)(F)F)O

Origin of Product

United States

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